molecular formula C16H23NO5 B1587129 N-(Tert-butoxycarbonyl)-O-ethyltyrosine CAS No. 247088-44-4

N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Cat. No.: B1587129
CAS No.: 247088-44-4
M. Wt: 309.36 g/mol
InChI Key: NCLAAKQIHUIOIV-UHFFFAOYSA-N
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Description

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a derivative of the amino acid tyrosine, where the amino group is protected by a tert-butoxycarbonyl group, and the hydroxyl group is ethylated. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

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Mechanism of Action

Target of Action

N-(Tert-butoxycarbonyl)-O-ethyltyrosine, also known as Boc-protected amino acid, is a derivative of tyrosine. Boc-protected amino acids are commonly used in peptide synthesis, where they protect the amino group during the synthesis process .

Mode of Action

The mode of action of this compound involves its interaction with the target molecule through the Boc group. The Boc group serves as a protective group for the amino functionality during reactions . It prevents unwanted side reactions from occurring by temporarily blocking the reactive sites on the molecule .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to peptide synthesis. The Boc group is selectively removed under acidic conditions, allowing the amino group to participate in subsequent reactions . This process is crucial in the synthesis of complex peptides and proteins .

Pharmacokinetics

The boc group is known to be stable under physiological conditions, which may influence the bioavailability of the compound .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group during synthesis, it allows for the selective formation of peptide bonds .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions . Therefore, the pH of the reaction environment plays a crucial role in the compound’s action. Additionally, the reaction rate can be influenced by the temperature of the environment .

Scientific Research Applications

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is widely used in:

    Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.

    Pharmaceuticals: It is a precursor in the synthesis of various pharmaceutical compounds.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLAAKQIHUIOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402817
Record name N-(TERT-BUTOXYCARBONYL)-O-ETHYLTYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247088-44-4
Record name N-(TERT-BUTOXYCARBONYL)-O-ETHYLTYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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